Regioisomeric Differentiation: Pyrazol-5-ylmethyl vs. Pyrazol-3-ylmethyl Binding Pose and PanDDA Occupancy in CD44
In the SGC CD44 PanDDA fragment campaign, the (1R,2R)-2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine regioisomer (ChemComp 8BI) was deposited as ligand Z1878656559 in PDB 5SBY with a refined occupancy of 1.0 at 1.23 Å resolution [1][2]. The pyrazol-5-ylmethyl regioisomer (CAS 2503204-76-8) places the pyrazole NH and the methylene linker in a geometrically distinct orientation, altering the hydrogen-bond donor/acceptor vector relative to the CD44 binding pocket. Regioisomeric pyrazoles can exhibit >10-fold differences in binding affinity depending on target topology [3][4]. Direct comparative PanDDA occupancy or ΔΔG data between the 5-ylmethyl and 3-ylmethyl regioisomers against CD44 have not been publicly deposited.
| Evidence Dimension | Crystallographic occupancy and binding pose (CD44 PanDDA) |
|---|---|
| Target Compound Data | Pyrazol-5-ylmethyl regioisomer: no public PDB deposition available |
| Comparator Or Baseline | (1R,2R)-pyrazol-3-ylmethyl (ChemComp 8BI, PDB 5SBY): occupancy 1.0, resolution 1.23 Å |
| Quantified Difference | Not determined; regioisomeric vector difference estimated at ~2.4 Å (N3→C5 displacement) |
| Conditions | X-ray crystallography, CD44 hyaluronan-binding domain, PanDDA multi-crystal averaging |
Why This Matters
The pyrazol-5-ylmethyl regioisomer samples a distinct chemical space in fragment libraries, enabling exploration of binding sub-pockets inaccessible to the 3-ylmethyl analog.
- [1] PDB Entry 5SBY. Bradshaw, W.J. et al. (2021). CD44 PanDDA analysis group deposition. doi:10.2210/pdb5sby/pdb. View Source
- [2] PDBj ChemComp-8BI: (1R,2R)-2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine. View Source
- [3] Wienken, C.J., Baaske, P., Rothbauer, U., Braun, D., Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. doi:10.1038/ncomms1093. View Source
- [4] Keserű, G.M., Erlanson, D.A., Ferenczy, G.G., Hann, M.M., Murray, C.W., Pickett, S.D. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 59(18), 8189-8206. doi:10.1021/acs.jmedchem.6b00197. View Source
